molecular formula C32H39N3O2S2 B11971309 (5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11971309
M. Wt: 561.8 g/mol
InChI Key: KVNFBGZMJDRCRF-BRPDVVIDSA-N
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Description

The compound (5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its diverse biological activities, and a pyrazole moiety, which is often associated with anti-inflammatory and analgesic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the pyrazole moiety and the butoxy-methylphenyl group. Key reagents include thioamides, aldehydes, and hydrazines, with reaction conditions often involving acidic or basic catalysts and elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield sulfoxides or sulfones, while substitution of the butoxy group could yield a variety of alkyl or aryl derivatives.

Scientific Research Applications

(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its anti-inflammatory and analgesic properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The pyrazole moiety is known to inhibit enzymes involved in inflammatory processes, while the thiazolidinone core can interact with various receptors and enzymes, modulating their activity. These interactions can lead to the compound’s observed biological effects, such as anti-inflammatory and analgesic activities.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one lies in its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The butoxy group, in particular, may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a therapeutic agent.

Properties

Molecular Formula

C32H39N3O2S2

Molecular Weight

561.8 g/mol

IUPAC Name

(5Z)-5-[[3-(4-butoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C32H39N3O2S2/c1-5-8-13-24(7-3)21-34-31(36)29(39-32(34)38)20-26-22-35(27-14-11-10-12-15-27)33-30(26)25-16-17-28(23(4)19-25)37-18-9-6-2/h10-12,14-17,19-20,22,24H,5-9,13,18,21H2,1-4H3/b29-20-

InChI Key

KVNFBGZMJDRCRF-BRPDVVIDSA-N

Isomeric SMILES

CCCCC(CC)CN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OCCCC)C)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCC(CC)CN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OCCCC)C)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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